molecular formula C19H19FN2O2 B6138535 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B6138535
M. Wt: 326.4 g/mol
InChI Key: STBJQNFQFPNRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It was first identified in 2013 as a designer drug and has been found in various herbal blends and synthetic cannabinoids products. FUB-PB22 has been banned in many countries due to its potential for abuse and harm.

Mechanism of Action

1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a potent agonist of the CB1 receptor, which is found in the brain and central nervous system. When 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide are similar to those of other synthetic cannabinoids. It can cause a range of effects, including euphoria, relaxation, altered perception, and increased heart rate. 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been associated with adverse effects such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation without interference from other receptors. However, the limitations of using 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide include its potential for abuse and harm, as well as its legal status in many countries.

Future Directions

There are several future directions for research on 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Another direction is the study of the long-term effects of synthetic cannabinoids on the brain and behavior. Additionally, research on the mechanisms of action of synthetic cannabinoids could lead to the development of new treatments for conditions such as pain, anxiety, and addiction.
In conclusion, 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic cannabinoid that has been used in scientific research to study the CB1 receptor and the effects of synthetic cannabinoids on the brain and behavior. Its high potency and selectivity for the CB1 receptor make it a valuable tool for researchers, but its potential for abuse and harm must be considered. Future research on 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and other synthetic cannabinoids could lead to the development of new treatments and a better understanding of the effects of cannabinoids on the brain and behavior.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-fluorobenzyl chloride with 2-methylphenylamine to form the intermediate 1-(4-fluorobenzyl)-N-(2-methylphenyl)formamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is complex and requires specialized equipment and knowledge.

Scientific Research Applications

1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used in scientific research to study the cannabinoid receptors in the brain. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. 1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13-4-2-3-5-17(13)21-19(24)15-10-18(23)22(12-15)11-14-6-8-16(20)9-7-14/h2-9,15H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBJQNFQFPNRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

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